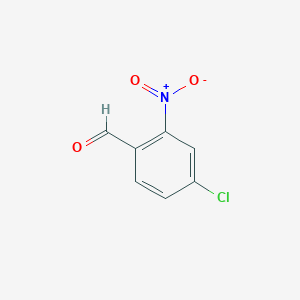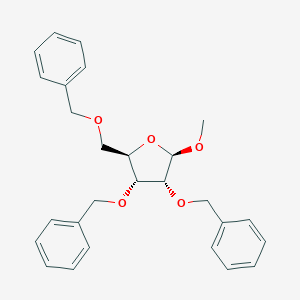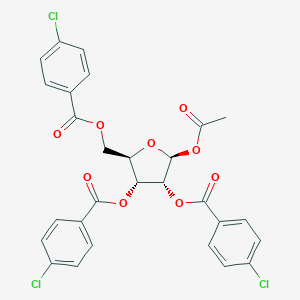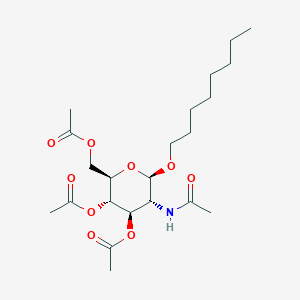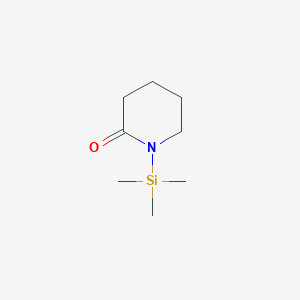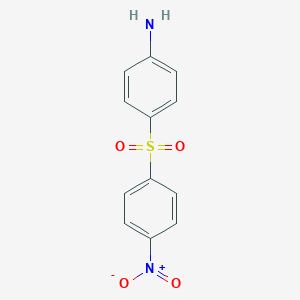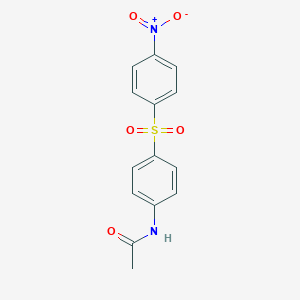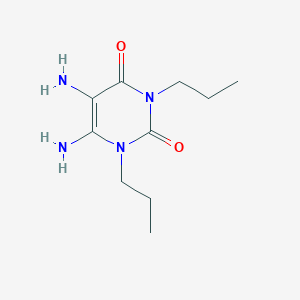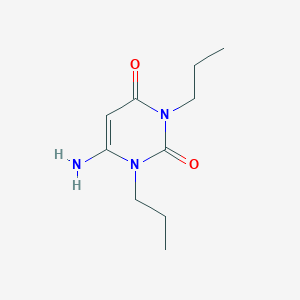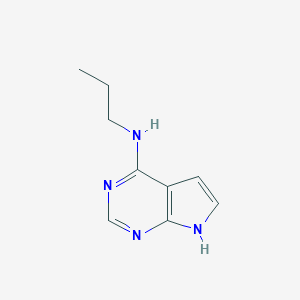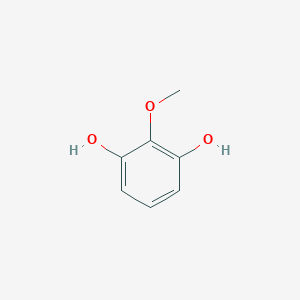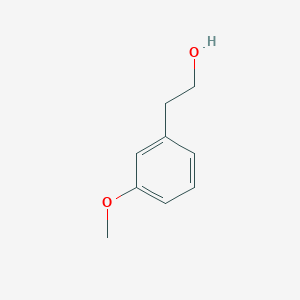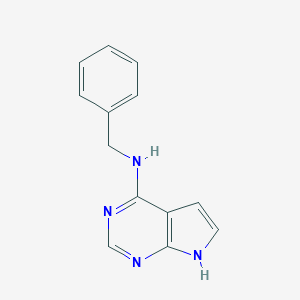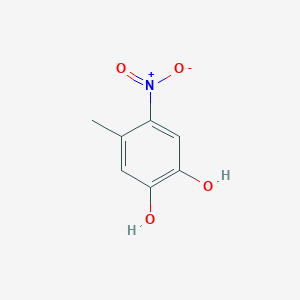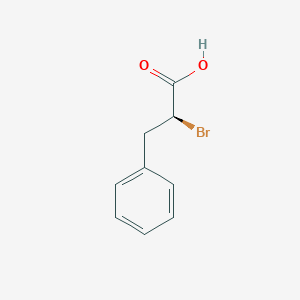
(S)-2-Bromo-3-phenylpropionic acid
Descripción general
Descripción
Synthesis Analysis
(S)-2-Bromo-3-phenylpropionic acid can be synthesized through different methods. A notable approach includes the microwave-assisted synthesis of substituted 3-phenylpropionic acids, providing a rapid and efficient route to obtain the target compound (Sharma et al., 2003). Additionally, catalytic asymmetric synthesis techniques have been developed to produce 2-arylpropionic acids, including (S)-2-Bromo-3-phenylpropionic acid, with high yields and enantioselectivity, demonstrating the feasibility of obtaining this compound from vinyl arenes (Smith & RajanBabu, 2009).
Molecular Structure Analysis
The molecular structure of (S)-2-Bromo-3-phenylpropionic acid and its derivatives have been explored using various techniques. Studies on crystal structures reveal details about its isostructural optically active counterparts and their thermodynamic relationships (Larsen & Marthi, 1997). This includes insights into hydrogen-bond patterns and the effects of halogen interactions on the crystal's stability and formation.
Chemical Reactions and Properties
The reactivity of (S)-2-Bromo-3-phenylpropionic acid in various chemical reactions has been a subject of interest. Research focusing on the catalytic transformation of related compounds provides insight into potential pathways for modifying or utilizing (S)-2-Bromo-3-phenylpropionic acid in synthetic chemistry applications (De Vries et al., 1998).
Physical Properties Analysis
The physical properties of (S)-2-Bromo-3-phenylpropionic acid, such as its crystal structure and melting point, have been determined through X-ray diffraction and thermodynamic measurements. These studies provide valuable information on the compound's stability, melting behavior, and structural characteristics under different conditions (Larsen & Marthi, 1997).
Chemical Properties Analysis
The chemical properties of (S)-2-Bromo-3-phenylpropionic acid, including its reactivity and interaction with other molecules, have been explored through various studies. For instance, research on the synthesis and effects of related compounds on the affinity of hemoglobin for oxygen helps understand the functional groups' roles and the impact of structural modifications (Lalezari & Lalezari, 1989).
Aplicaciones Científicas De Investigación
Antimicrobial Metabolites : A study found that 3-phenylpropionic acid, derived from the endophytic fungus Cladosporium cladosporioides, shows potential as an alternative approach for managing plant phytopathogens (Yehia et al., 2020).
Catalysis in Chemical Reactions : Research demonstrates that compacted silver nanoparticles can effectively catalyze the carboxylation of 1-phenethyl bromide with CO2, resulting in a high yield of 2-phenylpropionic acid under mild conditions (Yang et al., 2016).
Crystallography : Para-substituted phenylpropionic acids, including the bromo variant, are suitable for X-ray analysis due to their isomorphous nature with four molecules per unit cell (Patterson & Clark, 1952).
Surface-enhanced Raman Scattering : 3-phenylpropionic acid links to silver through its carboxylate group, resulting in surface-enhanced Raman scattering spectra at various concentrations and pH values (Castro et al., 2002).
Biocatalytic Synthesis : An artificial amino-group-transformation biocatalytic process efficiently synthesizes diverse phenylpropionic acids using simple phenols, pyruvate, and ammonia (Wang et al., 2019).
Medicinal Chemistry : Certain bromo-isomers of 3-(fluoro-, chloro-, bromophenyl)-2-biphenylyl-3-hydroxypropionic acids show significant anti-inflammatory activity, especially in the threo configuration (Varoli et al., 1988).
Propiedades
IUPAC Name |
(2S)-2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Bromo-3-phenylpropionic acid | |
CAS RN |
35016-63-8 | |
| Record name | (S)-2-Bromo-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

